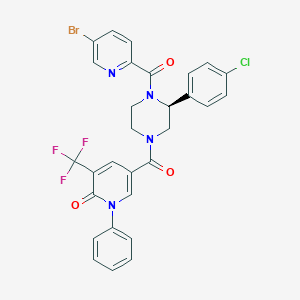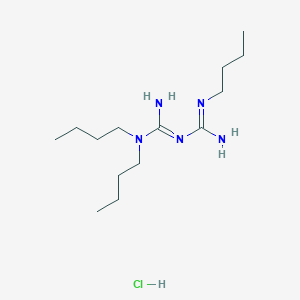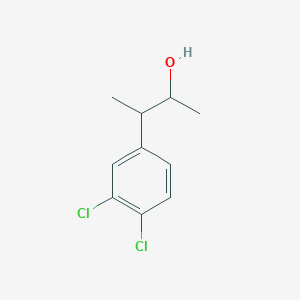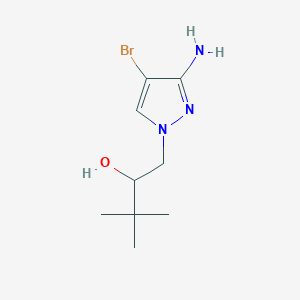
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group, a bromine atom, and a pyrazole ring, which are attached to a butanol backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with a suitable butanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles, such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt), under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
- 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific structural features, such as the presence of a dimethylbutanol backbone and the combination of an amino group and a bromine atom on the pyrazole ring. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H16BrN3O |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
1-(3-amino-4-bromopyrazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H16BrN3O/c1-9(2,3)7(14)5-13-4-6(10)8(11)12-13/h4,7,14H,5H2,1-3H3,(H2,11,12) |
InChI Key |
ZQTRZXRKLPVSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=C(C(=N1)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


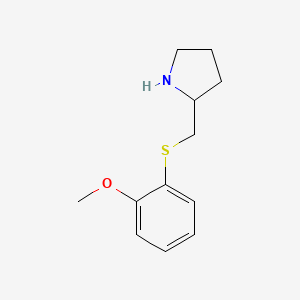
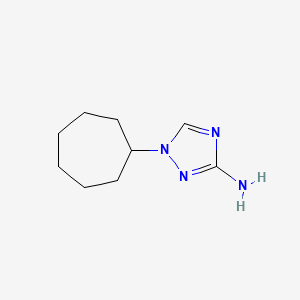
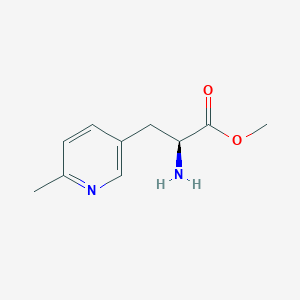
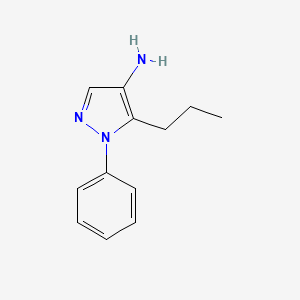
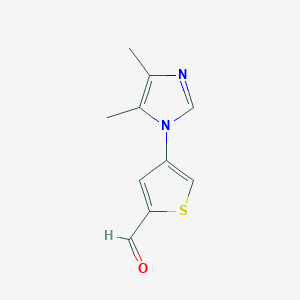
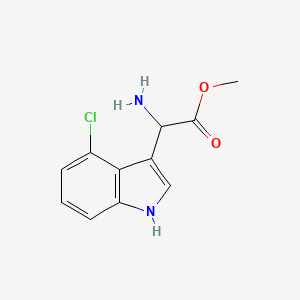
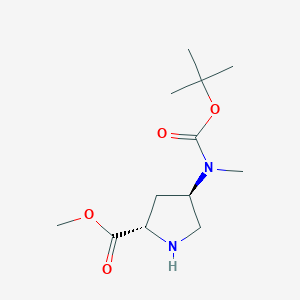
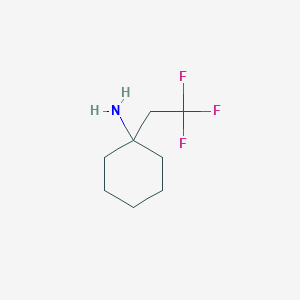
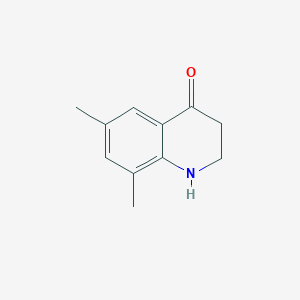
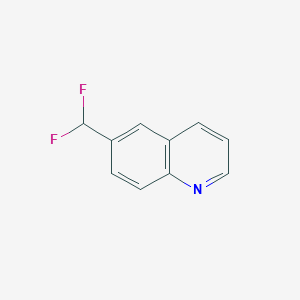
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
